
2-Fluoro-5-hydroxy-3-methoxypyridine
概要
説明
2-Fluoro-5-hydroxy-3-methoxypyridine is a chemical compound with the molecular formula C6H6FNO2 and a molecular weight of 143.12 . It is also known by its IUPAC name, 6-fluoro-5-methoxy-3-pyridinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6FNO2/c1-10-5-2-4 (9)3-8-6 (5)7/h2-3,9H,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is stored at temperatures between 2-8°C .科学的研究の応用
Fluorinated Compounds in Medical Imaging
- Fluorinated compounds, such as 4-fluoro-5-methoxy-DMT, have been explored for their potential in medical imaging, particularly in positron emission tomography (PET) due to their suitable lipophilicity and brain uptake characteristics. Such compounds can be useful in studying brain functions and diagnosing neurological diseases (Ryu et al., 2006).
Drug Development and Pharmacology
- The introduction of fluorine atoms into pharmaceutical compounds can significantly affect their biological activity, including receptor binding properties and metabolic stability. For instance, fluorination has been shown to alter the pharmacological profile of hallucinogenic tryptamines, affecting their serotonin receptor affinity and activity (Blair et al., 2000). This highlights the potential of fluorinated derivatives in developing new therapeutic agents with improved efficacy and safety profiles.
Cancer Research
- In cancer research, fluorinated pyrimidines, such as 5-fluorouracil and its derivatives, have been extensively studied for their antitumor activities. These compounds are metabolized into active metabolites that inhibit tumor growth, demonstrating the importance of fluorinated compounds in chemotherapy (Fujii et al., 1989). The study of fluorinated derivatives can lead to the development of novel anticancer drugs with enhanced efficacy and reduced side effects.
Metabolic Studies
- The metabolism of fluorinated compounds can provide valuable insights into drug disposition and potential interactions. For example, the study of the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, indicating the complex metabolic pathways involved. Such studies are crucial for understanding the pharmacokinetics and toxicology of fluorinated drugs (Kanamori et al., 2002).
Safety and Hazards
作用機序
Target of Action
Fluorinated pyridines, in general, have been known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
Fluoropyridines, due to the presence of the strong electron-withdrawing fluorine substituent, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Fluoro-5-hydroxy-3-methoxypyridine interacts with its targets.
Biochemical Pathways
Fluoropyridines have been associated with various biological applications, suggesting that they may interact with multiple biochemical pathways .
生化学分析
Biochemical Properties
2-Fluoro-5-hydroxy-3-methoxypyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase, which is involved in the regulation of inflammatory responses and cellular stress pathways . The interaction between this compound and p38α mitogen-activated protein kinase is characterized by competitive inhibition, where the compound binds to the active site of the enzyme, thereby preventing the phosphorylation of downstream targets. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, such as macrophages and T cells, the compound has been shown to suppress the activation of inflammatory signaling pathways, leading to decreased cytokine production and reduced inflammation . Additionally, this compound influences cell signaling pathways by modulating the activity of kinases and transcription factors involved in cell proliferation, differentiation, and apoptosis . This modulation can result in altered gene expression profiles and changes in cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of p38α mitogen-activated protein kinase, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors such as nuclear factor-kappa B, which plays a critical role in the regulation of immune responses and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of inflammatory signaling pathways and reduced cell proliferation . In in vivo studies, the compound’s effects on cellular function may be influenced by factors such as metabolic stability and bioavailability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit inflammatory responses without causing significant toxicity . At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where the compound’s efficacy in modulating enzyme activity and cellular responses reaches a plateau beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound is metabolized by cytochrome P450 enzymes, which catalyze its hydroxylation and demethylation to produce various metabolites . These metabolic transformations can affect the compound’s bioactivity and pharmacokinetic properties, influencing its overall efficacy and safety profile . Additionally, this compound can modulate metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in target cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments . This distribution can affect the compound’s bioavailability and therapeutic efficacy, as well as its potential for off-target effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization can influence the compound’s ability to modulate cellular processes and exert its biochemical effects .
特性
IUPAC Name |
6-fluoro-5-methoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYJICLEHJWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)

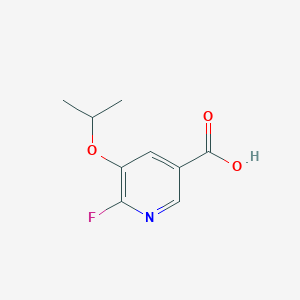
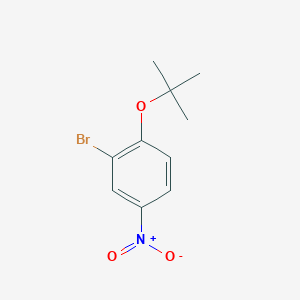
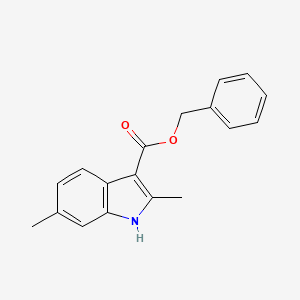

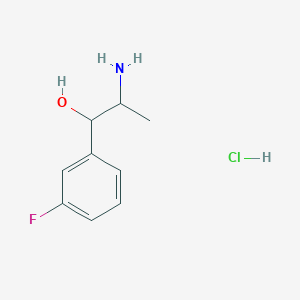
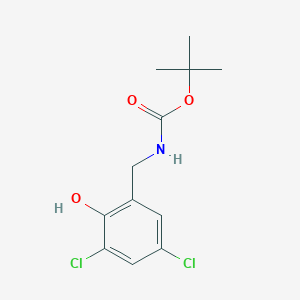
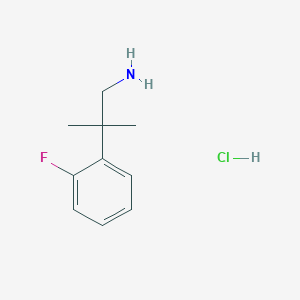
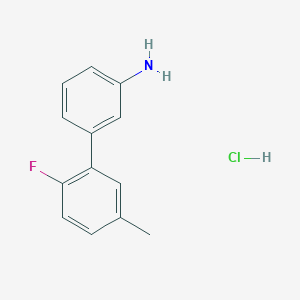

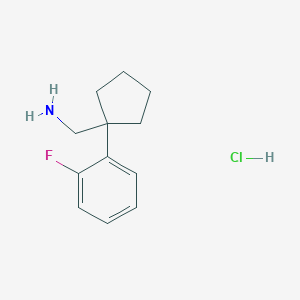
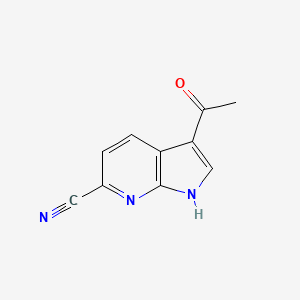
![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)
